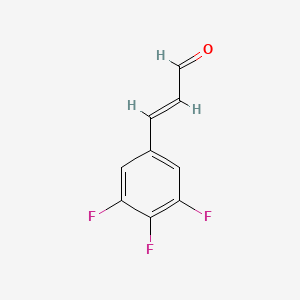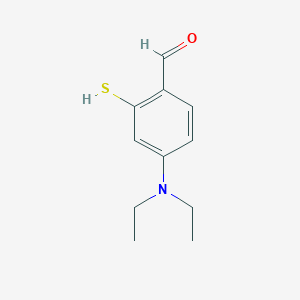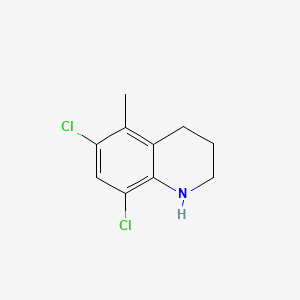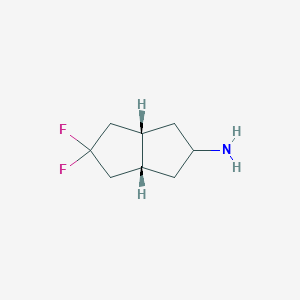
rel-(3AR,6aS)-5,5-difluorooctahydropentalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pentalene core: This is achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.
Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which selectively introduce fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Applications De Recherche Scientifique
(2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3aR,6aS)-2-(Aminomethyl)octahydro-2-pentalenyl]acetic acid
- (1S,2S,3aR,6aS)-1,5,5,6a-tetramethyl-2-propyl-octahydropentalene
- (2S,3aR,6aS)-2-Cyclohexyl-2,3-dihydrofuro[2,3-b]furan-3a(6aH)-ol
Uniqueness
What sets (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine apart from similar compounds is its specific fluorination pattern and the presence of the amine group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H13F2N |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-7H,1-4,11H2/t5-,6+,7? |
Clé InChI |
ZVGNSKWEOGCMNG-MEKDEQNOSA-N |
SMILES isomérique |
C1[C@@H]2CC(C[C@@H]2CC1N)(F)F |
SMILES canonique |
C1C(CC2C1CC(C2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


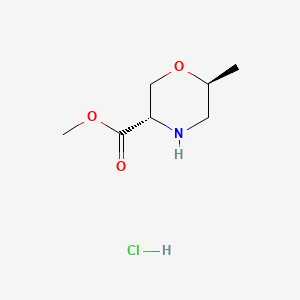
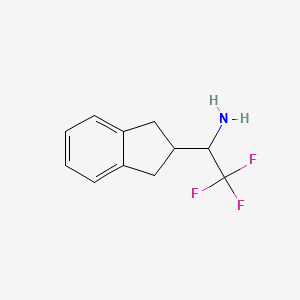
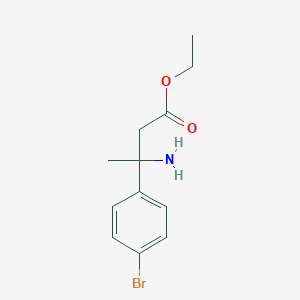
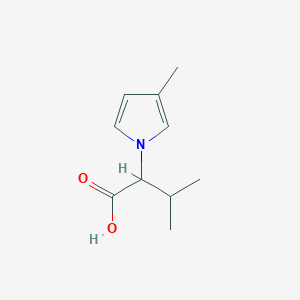

![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
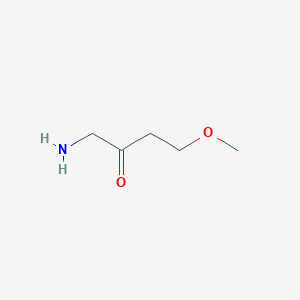
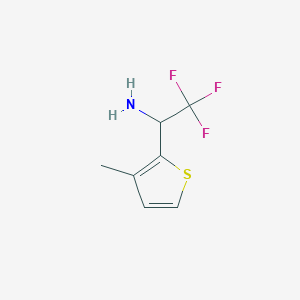
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
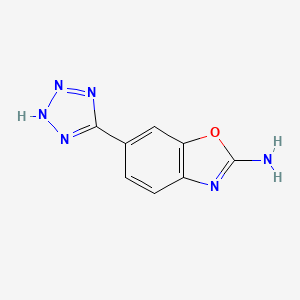
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
